molecular formula C25H19N3O4S B2438435 1-(1H-indol-3-yl)-2-[(E)-2-(3-nitrophenyl)ethenyl]sulfonyl-1H-isoquinoline CAS No. 301331-90-8

1-(1H-indol-3-yl)-2-[(E)-2-(3-nitrophenyl)ethenyl]sulfonyl-1H-isoquinoline

Cat. No.: B2438435
CAS No.: 301331-90-8
M. Wt: 457.5
InChI Key: IKJYOKROELHIRU-UHFFFAOYSA-N
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Description

1-(1H-indol-3-yl)-2-[(E)-2-(3-nitrophenyl)ethenyl]sulfonyl-1H-isoquinoline is a complex organic compound that features an indole moiety, a nitrophenyl group, and an isoquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-indol-3-yl)-2-[(E)-2-(3-nitrophenyl)ethenyl]sulfonyl-1H-isoquinoline typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the nitrophenyl group through a Heck reaction. The final step involves the sulfonylation of the isoquinoline ring. The reaction conditions often require the use of palladium catalysts, base, and appropriate solvents such as dimethylformamide (DMF) or toluene.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of greener solvents and catalysts could be explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(1H-indol-3-yl)-2-[(E)-2-(3-nitrophenyl)ethenyl]sulfonyl-1H-isoquinoline can undergo various types of chemical reactions, including:

    Oxidation: The indole and isoquinoline moieties can be oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of corresponding oxides or quinones.

    Reduction: Conversion of nitro group to amine.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

1-(1H-indol-3-yl)-2-[(E)-2-(3-nitrophenyl)ethenyl]sulfonyl-1H-isoquinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a fluorescent probe due to its unique structural features.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.

    Industry: Used in the development of organic electronic materials and dyes.

Mechanism of Action

The mechanism by which 1-(1H-indol-3-yl)-2-[(E)-2-(3-nitrophenyl)ethenyl]sulfonyl-1H-isoquinoline exerts its effects is primarily through its interaction with biological macromolecules. The indole and isoquinoline moieties can intercalate into DNA, disrupting its function. The nitrophenyl group can participate in electron transfer reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The sulfonyl group can form covalent bonds with proteins, altering their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1H-indol-3-yl)ethanone
  • 3-nitrophenylacetic acid
  • 2-(1H-indol-3-yl)ethanamine

Uniqueness

1-(1H-indol-3-yl)-2-[(E)-2-(3-nitrophenyl)ethenyl]sulfonyl-1H-isoquinoline is unique due to its combination of structural features that allow it to participate in a wide range of chemical reactions and interact with various biological targets. Its ability to intercalate into DNA and generate ROS makes it a promising candidate for further research in medicinal chemistry.

Properties

IUPAC Name

1-(1H-indol-3-yl)-2-[(E)-2-(3-nitrophenyl)ethenyl]sulfonyl-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O4S/c29-28(30)20-8-5-6-18(16-20)13-15-33(31,32)27-14-12-19-7-1-2-9-21(19)25(27)23-17-26-24-11-4-3-10-22(23)24/h1-17,25-26H/b15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKJYOKROELHIRU-FYWRMAATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(N(C=CC2=C1)S(=O)(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-])C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(N(C=CC2=C1)S(=O)(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-])C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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